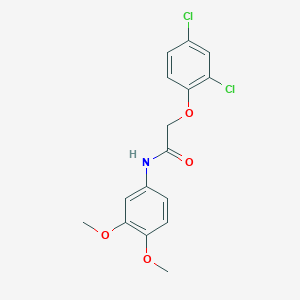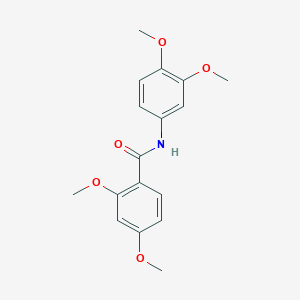
1-Amino-4-(4-methylphenyl)-2,5-piperazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-(4-methylphenyl)-2,5-piperazinedione, also known as MPD, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPD is a piperazine derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
1-Amino-4-(4-methylphenyl)-2,5-piperazinedione's mechanism of action is not fully understood, but it is believed to be related to its interaction with the GABA-A receptor. 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione has been shown to enhance the binding of GABA to the GABA-A receptor, which leads to an increase in the inhibitory neurotransmitter's activity. 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione's interaction with the GABA-A receptor may contribute to its anticonvulsant, antinociceptive, and anxiolytic effects.
Biochemical and Physiological Effects:
1-Amino-4-(4-methylphenyl)-2,5-piperazinedione's biochemical and physiological effects have been studied in animal models. 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione has been shown to decrease the frequency and duration of seizures in animal models of epilepsy. 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione has also been shown to reduce pain sensitivity in animal models of nociception. 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione's anxiolytic effects have been demonstrated in animal models of anxiety. 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione's effects on neurotransmitter systems, such as GABA and glutamate, have also been studied.
Advantages and Limitations for Lab Experiments
1-Amino-4-(4-methylphenyl)-2,5-piperazinedione's advantages for lab experiments include its high potency, selectivity, and low toxicity. 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione's limitations for lab experiments include its limited solubility in water and its instability in solution. 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione's stability can be improved by storing it in a dry, cool place.
Future Directions
For 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione research include further studies on its mechanism of action, the development of new synthetic methods, and the evaluation of its potential as a therapeutic agent for neurological disorders. 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione's potential applications in other fields, such as materials science and organic synthesis, should also be explored. The use of 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione in combination with other drugs or therapies should also be investigated to determine its potential synergistic effects.
Synthesis Methods
1-Amino-4-(4-methylphenyl)-2,5-piperazinedione can be synthesized using different methods, including the Mannich reaction, the Friedel-Crafts reaction, and the Suzuki coupling reaction. The Mannich reaction involves the condensation of an amine, formaldehyde, and a ketone to form an imine, which is then reduced to the corresponding amine. The Friedel-Crafts reaction involves the reaction of an arene with an acyl chloride in the presence of a Lewis acid catalyst. The Suzuki coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The most common method used for the synthesis of 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione is the Mannich reaction.
Scientific Research Applications
1-Amino-4-(4-methylphenyl)-2,5-piperazinedione has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione has been shown to have anticonvulsant, antinociceptive, and anxiolytic effects in animal models. 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione has also been studied for its potential as a therapeutic agent for neurological disorders, such as epilepsy and anxiety disorders. 1-Amino-4-(4-methylphenyl)-2,5-piperazinedione has been shown to have a high affinity for the GABA-A receptor, which is a target for many drugs used to treat neurological disorders.
properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-amino-4-(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C11H13N3O2/c1-8-2-4-9(5-3-8)13-6-11(16)14(12)7-10(13)15/h2-5H,6-7,12H2,1H3 |
InChI Key |
KKCFGJZXFXZMDF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(CC2=O)N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(=O)N(CC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




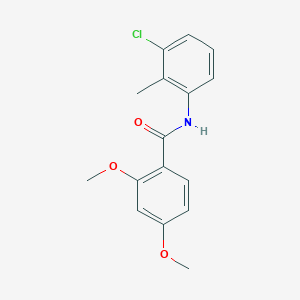
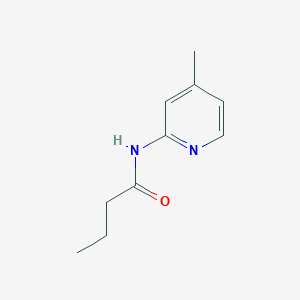
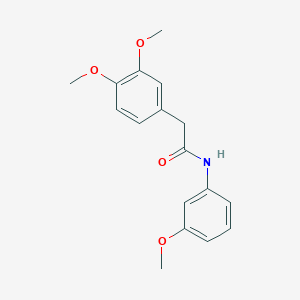
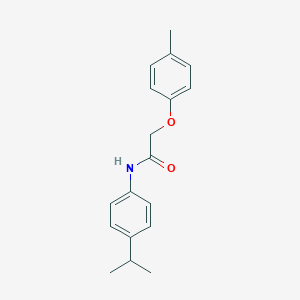

![2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B291857.png)
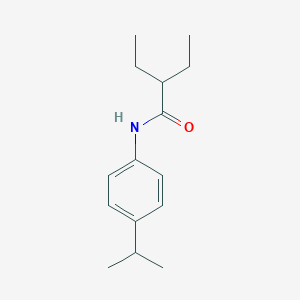
![N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B291859.png)

